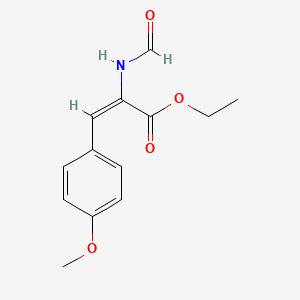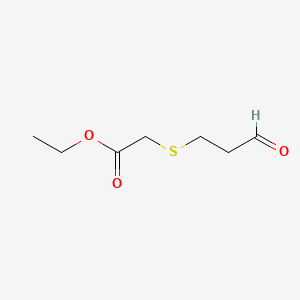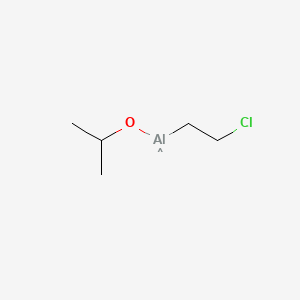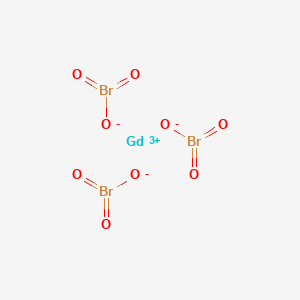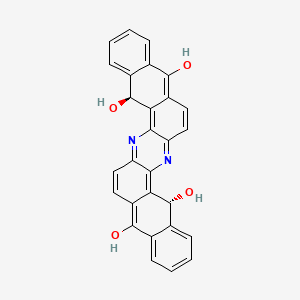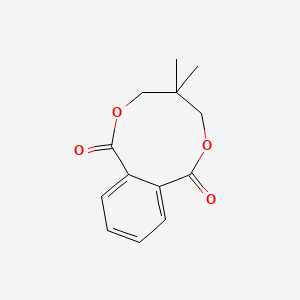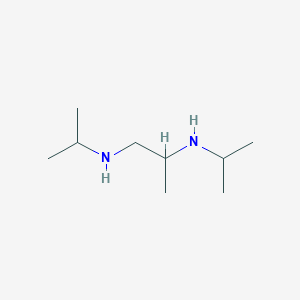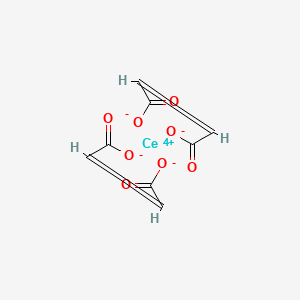
Ancovenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancovenin is a lantibiotic composed of sixteen amino acid residues, including unusual amino acids such as threo-β-methyllanthionine, meso-lanthionine, and dehydroalanine . It is known for its ability to inhibit angiotensin I converting enzyme, making it a significant compound in medical research . This compound is isolated from the culture broth of a Streptomyces species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ancovenin is typically isolated from the culture broth of Streptomyces species . The isolation process involves cultivating the Streptomyces species under specific conditions that promote the production of this compound. The culture broth is then subjected to various purification steps, including dialysis and chromatography, to isolate the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the culture broth undergoes a series of purification steps to isolate and purify the peptide .
Analyse Chemischer Reaktionen
Types of Reactions
Ancovenin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly involving its sulfur-containing amino acids.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various solvents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ancovenin exerts its effects by inhibiting angiotensin I converting enzyme. This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance . By inhibiting this enzyme, this compound can reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Ancovenin is similar to other lantibiotics such as cinnamycin, duramycin, and lanthiopeptin . These compounds share structural similarities, including the presence of unusual amino acids like lanthionine and methyllanthionine . this compound is unique in its specific amino acid composition and its potent inhibition of angiotensin I converting enzyme .
List of Similar Compounds
Cinnamycin: A tetracyclic antibacterial peptide produced by Streptomyces cinnamoneus.
Duramycin: Another lantibiotic with similar structural features.
Lanthiopeptin: A peptide antibiotic produced by Streptoverticillium cinnamoneum.
This compound’s unique combination of amino acids and its potent enzyme inhibition properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88201-41-6 |
|---|---|
Molekularformel |
C85H121N23O25S3 |
Molekulargewicht |
1961.2 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(1S,4R,10S,19S,22S,25S,28S,31S,34R,37S,43S,46S,47S,50R,53S,56S,62S)-50-amino-43-(2-amino-2-oxoethyl)-56-(3-amino-3-oxopropyl)-10-benzyl-37-(carboxymethyl)-31-(hydroxymethyl)-28-(1H-indol-3-ylmethyl)-47,62-dimethyl-7-methylidene-22-(2-methylpropyl)-2,5,8,11,14,20,23,26,29,32,35,38,41,44,51,54,57-heptadecaoxo-53-propan-2-yl-48,60,63-trithia-3,6,9,12,15,21,24,27,30,33,36,39,42,45,52,55,58-heptadecazatetracyclo[32.24.3.34,25.015,19]tetrahexacontane-46-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C85H121N23O25S3/c1-39(2)26-51-75(122)106-68-43(7)136-38-59(78(125)93-41(5)69(116)97-52(27-44-16-9-8-10-17-44)71(118)92-33-64(113)108-25-15-21-60(108)81(128)99-51)104-80(127)58-37-134-36-57(103-77(124)56(34-109)101-74(121)53(100-84(68)131)28-45-31-90-48-19-12-11-18-46(45)48)79(126)98-55(30-65(114)115)72(119)91-32-63(112)94-54(29-62(89)111)76(123)107-67(83(130)96-50(85(132)133)20-13-14-24-86)42(6)135-35-47(87)70(117)105-66(40(3)4)82(129)95-49(73(120)102-58)22-23-61(88)110/h8-12,16-19,31,39-40,42-43,47,49-60,66-68,90,109H,5,13-15,20-30,32-38,86-87H2,1-4,6-7H3,(H2,88,110)(H2,89,111)(H,91,119)(H,92,118)(H,93,125)(H,94,112)(H,95,129)(H,96,130)(H,97,116)(H,98,126)(H,99,128)(H,100,131)(H,101,121)(H,102,120)(H,103,124)(H,104,127)(H,105,117)(H,106,122)(H,107,123)(H,114,115)(H,132,133)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,66-,67+,68+/m0/s1 |
InChI-Schlüssel |
DEEOVDONDDERBX-MUDWFXPSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@H](C(=O)N[C@@H](CS1)C(=O)NC(=C)C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS[C@H]([C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)CC(=O)O)CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
Kanonische SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC(C(=O)NC(CS1)C(=O)NC(=C)C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)C(NC(=O)C(NC(=O)C(CSC(C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CC(=O)O)CC(=O)N)C(=O)NC(CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


